4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at certain positions on the fused ring can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds have been used as strategic compounds for optical applications , suggesting that they may affect pathways related to light absorption and emission.
Result of Action
Similar compounds have shown good solid-state emission intensities , suggesting that this compound may also exhibit such properties.
Action Environment
It’s known that similar compounds have shown stability under exposure to extreme ph , suggesting that this compound may also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrazine core.
Functionalization: Introduction of the chloro and methoxyphenyl groups is carried out through electrophilic aromatic substitution reactions.
Formylation: The final step involves the formylation of the pyrazolo[1,5-a]pyrazine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Uniqueness
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-10-4-2-9(3-5-10)12-11(8-19)13-14(15)16-6-7-18(13)17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOBZUIQAAXGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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